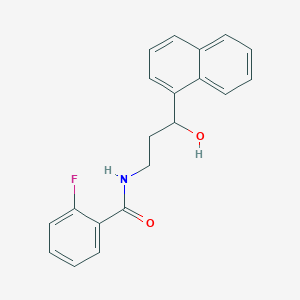

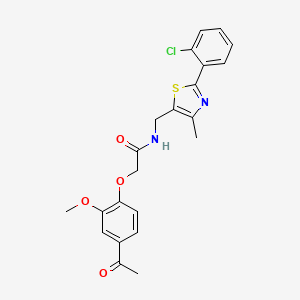

(Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)-2-propenamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, Mannich reactions, and specific modifications to introduce functional groups that affect solubility and reactivity. For instance, the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as potential potent cytotoxic agents involves Mannich reactions using paraformaldehyde and phenethylamine hydrochloride, highlighting the versatility of methods to synthesize complex organic molecules (Mete et al., 2007).

Molecular Structure Analysis

X-ray diffraction and spectral-luminescence methods are pivotal in studying the molecular structure, revealing bond lengths, angles, and crystal modifications. For example, two crystal modifications of N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide show virtually identical bond lengths and angles in their molecules, demonstrating how structural analyses provide insights into the molecular conformation and interactions within crystals (Mikhlina et al., 2013).

Chemical Reactions and Properties

The compound's reactivity with various nucleophiles and electrophiles illustrates its chemical versatility. For instance, the reactivity of organozinc compounds with 2-dimethylaminoethanol and other reagents leads to the formation of products with distinct structural and electronic properties, showcasing the diverse reactivity patterns of compounds containing dimethylamino groups (Coates & Ridley, 1966).

Physical Properties Analysis

The physical properties, including solubility, melting point, and boiling point, are influenced by molecular structure and intermolecular interactions. The study of 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone reveals how molecular conformation affects crystal packing and physical properties, such as melting points and solubility in various solvents (Bappalige et al., 2009).

Chemical Properties Analysis

The electronic and reactive properties of molecules can be studied through various spectroscopic techniques and reactivity studies. The synthesis and analysis of compounds like 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye demonstrate how electronic properties can be tuned for specific applications, providing insights into the chemical behavior of related molecules (Kotteswaran et al., 2016).

Aplicaciones Científicas De Investigación

Immunomodulating Effect and Antitumour Activities

- Inosine pranobex , a synthetic compound with dimethylamino propanol, demonstrates antiviral and antitumor activities, potentially beneficial for various diseases and infections due to an immunomodulating effect (Campoli-Richards, Sorkin, & Heel, 1986).

Environmental Applications

- Degradation of Chlorinated Phenols by zero valent iron and iron-based bimetallic systems highlights the potential for environmental remediation, particularly in dechlorinating toxic industrial chemicals (Gunawardana, Singhal, & Swedlund, 2011).

- Acrylamide in Baking Products review reveals the risks of acrylamide to health and its formation in high-carbohydrate foods, emphasizing the need for guidelines to reduce levels in food products (Keramat, Lebail, Prost, & Jafari, 2011).

Amyloid Imaging in Alzheimer's Disease

- The development of amyloid imaging ligands for Alzheimer's disease, involving compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, signifies progress in early detection and evaluation of antiamyloid therapies (Nordberg, 2007).

Metal Oxide Nanoparticles for Cancer Therapy

- ZnO nanomaterials are explored for their selective toxicity against cancer cells and potential as drug delivery agents, indicating a promising direction for anticancer research (Rasmussen, Martínez, Louka, & Wingett, 2010).

Propiedades

IUPAC Name |

(Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O/c1-17(2)7-8(6-15)12(18)16-11-4-9(13)3-10(14)5-11/h3-5,7H,1-2H3,(H,16,18)/b8-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQDDPIDMBHIFF-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)NC1=CC(=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C#N)\C(=O)NC1=CC(=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)-2-propenamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-fluorophenyl)formamido]ethyl}-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2495727.png)

![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)

![4-[4-(Dimethylamino)anilino]-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid](/img/structure/B2495741.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)